{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine
CAS No.: 1278662-29-5
Cat. No.: VC5899024
Molecular Formula: C11H12F3N
Molecular Weight: 215.219
* For research use only. Not for human or veterinary use.
![{2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine - 1278662-29-5](/images/structure/VC5899024.png)
Specification
CAS No. | 1278662-29-5 |
---|---|
Molecular Formula | C11H12F3N |
Molecular Weight | 215.219 |
IUPAC Name | [2-[3-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
Standard InChI | InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2 |
Standard InChI Key | HMVDYILQOBDJFR-UHFFFAOYSA-N |
SMILES | C1C(C1C2=CC(=CC=C2)C(F)(F)F)CN |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The molecular formula of {2-[3-(trifluoromethyl)phenyl]cyclopropyl}methanamine is C₁₁H₁₂F₃N, with a molecular weight of 239.22 g/mol (free base). As a hydrochloride salt, the formula becomes C₁₁H₁₃ClF₃N (MW: 251.67 g/mol). The cyclopropane ring introduces significant ring strain, while the trifluoromethyl group enhances metabolic stability and lipophilicity, critical for drug-like properties .
Table 1: Key Chemical Descriptors
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves three key steps:
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Cyclopropanation: A [2+1] cycloaddition between a styrene derivative (e.g., 3-(trifluoromethyl)styrene) and a diazo compound generates the cyclopropane core.
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Functionalization: Introduction of the methanamine group via reductive amination or nucleophilic substitution .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt for improved stability.
Example Protocol (Adapted from ):
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React 3-(trifluoromethyl)styrene with ethyl diazoacetate under Rh(II)-catalyzed conditions to form the cyclopropane intermediate.
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Hydrolyze the ester to a carboxylic acid, followed by Curtius rearrangement to install the amine group.
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Purify via silica gel chromatography (hexanes/EtOAc gradient) and isolate the hydrochloride salt with HCl/Et₂O.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water (<1 mg/mL) .
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Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture .
Table 2: Physicochemical Data
Property | Value | Method/Source |
---|---|---|
LogP (hydrochloride) | 2.8 ± 0.3 | Predicted |
pKa (amine) | 9.2 | Calculated |
Melting Point | 180–185°C (decomposes) |
Biological Activity and Mechanisms
Key Findings from Analogues:
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Microtubule Stabilization: Compound 14 (a triazolopyrimidine derivative) showed sub-µM IC₅₀ values in cancer cell lines, attributed to cyclopropane-induced conformational restraint .
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Metabolic Stability: The –CF₃ group reduces oxidative metabolism, prolonging half-life in vivo.
Applications in Drug Discovery
Lead Optimization
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Tubulin-Targeting Agents: The cyclopropane scaffold mimics the trans-stilbene structure of combretastatins, enabling tubulin binding without isomerization .
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CNS Drugs: Enhanced blood-brain barrier penetration due to moderate LogP and amine functionality.
Table 3: Comparative Activity of Analogues
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